Boc-(S)-3-氨基-5-己烯酸

描述

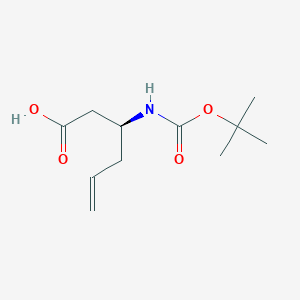

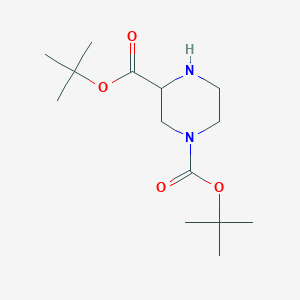

Boc-(S)-3-Amino-5-hexenoic acid is a derivative of amino acids that is used in the synthesis of peptides. The Boc group (tert-butoxycarbonyl) is a common protecting group used in peptide synthesis to protect the amino group during the coupling of amino acids. The specific structure of Boc-(S)-3-Amino-5-hexenoic acid suggests that it contains an amino group and a hexenoic acid moiety, indicating that it could be involved in the synthesis of peptides with specific structural features or biological activities.

Synthesis Analysis

The synthesis of Boc-protected amino acids typically involves the introduction of the Boc group to protect the amino functionality. In the case of Boc-S-methylbenzyl-(S)-2-amino-6-mercaptohexanoic acid, a derivative of 2-amino-6-mercaptohexanoic acid has been prepared for Boc solid phase synthesis by converting the ε-NH3 group of lysine into a 4-methylbenzyl thioether . This suggests that similar strategies could be employed in the synthesis of Boc-(S)-3-Amino-5-hexenoic acid, where the Boc group is introduced to protect the amino group during the synthesis process.

Molecular Structure Analysis

The molecular structure of Boc-(S)-3-Amino-5-hexenoic acid would include a Boc-protected amino group and a hexenoic acid chain, which is an unsaturated fatty acid chain with a double bond. The presence of the double bond in the hexenoic acid chain could influence the conformation and reactivity of the molecule, potentially affecting its incorporation into peptides and the overall properties of the resulting peptide.

Chemical Reactions Analysis

The Boc group is known for its stability under acidic conditions but can be removed under certain conditions to reveal the free amino group. For example, the Boc-protected amino acid derivative mentioned in the first paper can be deprotected with simultaneous disulfide formation by treatment with diphenyl sulfoxide and trichloromethylsilane . This indicates that Boc-(S)-3-Amino-5-hexenoic acid could also undergo similar deprotection reactions, which are crucial in the final steps of peptide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-(S)-3-Amino-5-hexenoic acid would be influenced by both the Boc group and the hexenoic acid moiety. The Boc group increases the steric bulk and provides protection for the amino group, which is important during peptide synthesis. The hexenoic acid chain, with its unsaturated bond, could affect the molecule's solubility, reactivity, and interaction with other molecules during synthesis. The specific properties would need to be determined experimentally, but they would play a critical role in the molecule's behavior in synthetic applications.

科学研究应用

合成和应用在肽研究中

Boc-(S)-3-氨基-5-己烯酸在复杂分子和肽的合成中起着至关重要的作用。Krishnamurthy等人(2015年)利用了外消旋2-氨基-5-己烯酸的衍生物,这些衍生物被分离成L-和D-对映体。然后这些对映体被用于合成5-羟基哌哪酸,这是肽研究中的重要化合物(Krishnamurthy, Venkataprasad, Chand Vagvala, Moriguchi, & Tsuge, 2015)。

在新型光敏剂衍生物中的作用

New等人(2009年)报道了使用N-(2-氨基乙基)-Azure B合成新型吩噻嗪光敏剂衍生物的方法。这种方法被扩展到功能化肽染料合成前体的制备,包括Boc-保护的3-(烷基氨基)吩噻嗪-5-ium TFA,展示了Boc-(S)-3-氨基-5-己烯酸在开发先进光敏剂中的潜力(New & Dolphin, 2009)。

不自然氨基酸的开发

Nowick等人(2000年)在不自然氨基酸的开发中使用了Boc-保护的衍生物。这些衍生物被用标准合成技术合成到肽中,展示了Boc-(S)-3-氨基-5-己烯酸在创造新型氨基酸用于研究中的多功能性(Nowick, Chung, Maitra, Maitra, Stigers, & Sun, 2000)。

在钌催化合成中的应用

Ferrini等人(2015年)展示了Boc-(S)-3-氨基-5-己烯酸在钌催化合成中用于创建三唑基脚手架的方法。这种方法被应用于制备HSP90抑制剂,表明该化合物在药物化学中的相关性(Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015)。

安全和危害

未来方向

Therapeutic peptides are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, usually with molecular weights of 500-5000 Da . The development of peptide drugs has become one of the hottest topics in pharmaceutical research . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Therefore, Boc-(S)-3-Amino-5-hexenoic acid could potentially have applications in the field of therapeutic peptides.

作用机制

Target of Action

Boc-(S)-3-Amino-5-hexenoic acid, also known as (S)-3-((tert-Butoxycarbonyl)amino)hex-5-enoic acid, is a compound used in organic synthesis . The primary targets of this compound are amines, to which the Boc group can be added under aqueous conditions . This process is used to protect amines during synthesis, preventing them from reacting with other compounds until the Boc group is removed .

Mode of Action

The Boc group is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amines, allowing them to be used in further reactions without reacting prematurely . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The addition and removal of the Boc group to amines is a key step in many biochemical pathways involved in organic synthesis . The exact pathways affected will depend on the specific reactions being carried out. For example, in the synthesis of peptides, the Boc group can be used to protect amino groups, allowing for selective reactions to occur at other sites on the molecule .

Result of Action

The primary result of the action of Boc-(S)-3-Amino-5-hexenoic acid is the protection of amines during organic synthesis . By adding the Boc group to amines, these compounds can be prevented from reacting until the desired time, increasing the efficiency and selectivity of the synthesis process . Once the Boc group is removed, the amines can then react as needed .

属性

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHPQLCVYMBPRF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC=C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375864 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

270263-03-1 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-(S)-3-amino-5-hexenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-N-[(4'-Boc)Piperidino]Proline](/img/structure/B1272313.png)